molecular formula C17H16N4O2 B12163219 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B12163219
M. Wt: 308.33 g/mol
InChI Key: XPRBUSLANNLPIA-UHFFFAOYSA-N
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Description

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a methyl group at the 3-position of the quinoxaline ring, an oxo group at the 2-position, and an acetamide group linked to a pyridin-4-ylmethyl moiety. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Oxidation to Form the Oxo Group:

    Acetamide Formation: The acetamide group can be introduced by reacting the quinoxaline derivative with chloroacetyl chloride in the presence of a base.

    Attachment of the Pyridin-4-ylmethyl Moiety: The final step involves the nucleophilic substitution reaction between the acetamide derivative and 4-pyridinemethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stable quinoxaline core.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites or allosteric sites of proteins, modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the methyl, oxo, and acetamide groups.

    2-methylquinoxaline: Similar structure but without the oxo and acetamide groups.

    2-(2-oxoquinoxalin-1(2H)-yl)acetamide: Lacks the methyl group and pyridin-4-ylmethyl moiety.

Uniqueness

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridin-4-ylmethyl moiety enhances its ability to interact with biological targets, while the oxo and acetamide groups provide additional sites for chemical modification and functionalization.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C17H16N4O2/c1-12-17(23)21(15-5-3-2-4-14(15)20-12)11-16(22)19-10-13-6-8-18-9-7-13/h2-9H,10-11H2,1H3,(H,19,22)

InChI Key

XPRBUSLANNLPIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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